molecular formula C12H16BrNO B494281 N-(5-bromo-2-tert-butylphenyl)acetamide

N-(5-bromo-2-tert-butylphenyl)acetamide

Cat. No.: B494281
M. Wt: 270.17g/mol
InChI Key: VCXVBMOXCQHETO-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-tert-butylphenyl)acetamide is an acetamide derivative characterized by a bromine atom at the 5-position and a bulky tert-butyl group at the 2-position of the phenyl ring. For instance, meta-substituted phenyl acetamides (e.g., 3-bromo or 3,5-dimethyl derivatives) exhibit distinct crystal-packing behaviors and bioactivity profiles, as seen in studies on trichloro-acetamides . The tert-butyl group, a strong electron-donating substituent, may enhance lipophilicity and metabolic stability compared to smaller alkyl or electron-withdrawing groups .

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17g/mol

IUPAC Name

N-(5-bromo-2-tert-butylphenyl)acetamide

InChI

InChI=1S/C12H16BrNO/c1-8(15)14-11-7-9(13)5-6-10(11)12(2,3)4/h5-7H,1-4H3,(H,14,15)

InChI Key

VCXVBMOXCQHETO-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=CC(=C1)Br)C(C)(C)C

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)Br)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Substituent Effects on Physicochemical Properties

The position and nature of substituents significantly impact molecular geometry and solubility. For example:

  • N-(3-Bromophenyl)-2,2,2-trichloro-acetamide (): The bromine atom at the meta position induces steric and electronic effects, leading to specific crystal lattice parameters (monoclinic system, space group P2₁/c).
  • 2-Bromo-N-(2-hydroxy-5-nitrophenyl)acetamide (): The nitro and hydroxyl groups increase polarity, reducing lipophilicity (logP ≈1.7) compared to the tert-butyl-containing target compound, which likely has a higher logP due to the bulky alkyl group .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Substituents logP Melting Point (°C) Bioactivity (IC₅₀/EC₅₀) Reference
N-(5-Bromo-2-tert-butylphenyl)acetamide 5-Br, 2-tert-butyl ~3.2* Not reported Not reported
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-pyridazin-1-yl]-acetamide 4-Br, pyridazinyl 2.1 172–174 FPR2 EC₅₀: 0.028 µM
2-Bromo-N-(2-hydroxy-5-nitrophenyl)acetamide 2-OH, 5-NO₂, 2-Br 1.7 164–166
N-(3,5-Difluorophenyl)-2-(benzo[d]thiazolylsulfonyl)acetamide 3,5-F, thiazolylsulfonyl 2.8 183–185 MIC: 2 µg/mL (S. aureus)

*Estimated using fragment-based methods.

Critical Analysis of Structural and Functional Differences

  • Electronic Effects : Bromine’s electron-withdrawing nature contrasts with the electron-donating tert-butyl group, altering charge distribution and hydrogen-bonding capacity. This may explain differences in receptor affinity compared to nitro- or methoxy-substituted analogs .
  • Pharmacological Potential: While bromophenyl acetamides show promise as FPR2 agonists or antimicrobials, the tert-butyl derivative’s bioactivity remains speculative. Computational modeling or in vitro assays are needed to validate its interactions with targets like MAO-B or bacterial enzymes .

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